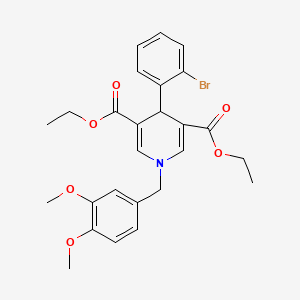
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This proline-based molecule has been found to possess potent biological activity and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose control in type 2 diabetes.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity against DPP-IV, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its synthesis is complex and requires expertise in organic chemistry.
Future Directions
For research could include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its efficacy and safety in humans. Additionally, N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide could be further explored for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a synthetic compound that has shown promising results in various scientific research studies. Its potent inhibitory activity against specific enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. While its synthesis is complex, its potential therapeutic applications make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide involves the reaction of 3,4-difluoroaniline with 3-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with proline to form the final product. The synthesis of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies as a potential anticancer agent.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-4-1-3-11(9-12)18(25)23-8-2-5-16(23)17(24)22-13-6-7-14(20)15(21)10-13/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXNYXYZPINRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)
![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)